1-(thian-4-yl)piperidine-4-carboxylic acid 1-(thian-4-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1158239-70-3
VCID: VC2943377
InChI: InChI=1S/C11H19NO2S/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14)
SMILES: C1CN(CCC1C(=O)O)C2CCSCC2
Molecular Formula: C11H19NO2S
Molecular Weight: 229.34 g/mol

1-(thian-4-yl)piperidine-4-carboxylic acid

CAS No.: 1158239-70-3

Cat. No.: VC2943377

Molecular Formula: C11H19NO2S

Molecular Weight: 229.34 g/mol

* For research use only. Not for human or veterinary use.

1-(thian-4-yl)piperidine-4-carboxylic acid - 1158239-70-3

Specification

CAS No. 1158239-70-3
Molecular Formula C11H19NO2S
Molecular Weight 229.34 g/mol
IUPAC Name 1-(thian-4-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H19NO2S/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14)
Standard InChI Key RQLJDWXTSKNMSM-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2CCSCC2
Canonical SMILES C1CN(CCC1C(=O)O)C2CCSCC2

Introduction

Chemical Structure and Identity

1-(thian-4-yl)piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid group at the 4-position, while the nitrogen atom at position 1 is bonded to a thian ring at its 4-position. The incorporation of the thian ring, a six-membered heterocycle containing sulfur, distinguishes this compound from other piperidine derivatives and contributes to its unique chemical and potentially biological properties .

Physical and Chemical Properties

Based on available data, 1-(thian-4-yl)piperidine-4-carboxylic acid has the following key properties:

PropertyValue
Chemical FormulaC11H19NO2S
Molecular Weight229.34 g/mol
CAS Registry Number1158239-70-3
StructurePiperidine ring with carboxylic acid at 4-position and thian ring at 1-position

The compound contains two distinct heterocyclic systems - the nitrogen-containing piperidine and the sulfur-containing thian ring. The carboxylic acid functional group provides a point for potential derivatization, which could be valuable for structure-activity relationship studies and the development of more complex molecules .

Synthetic Approaches and Chemistry

Chemical Reactivity

The reactivity of 1-(thian-4-yl)piperidine-4-carboxylic acid can be predicted based on its functional groups:

These reactive sites make the molecule a versatile building block for further chemical elaboration and functionalization.

Structural Comparisons with Related Compounds

Piperidine-4-carboxylic Acid Derivatives

Several structurally related compounds provide context for understanding the potential properties and applications of 1-(thian-4-yl)piperidine-4-carboxylic acid.

1-(Pyridin-4-yl)piperidine-4-carboxylic acid

This analog replaces the thian ring with a pyridine ring and has been more extensively characterized:

  • Molecular formula: C11H14N2O2

  • Molecular weight: 206.24 g/mol

  • CAS: 93913-86-1

The substitution of the thian with a pyridine introduces aromatic character and an additional nitrogen atom, which likely alters the electronic properties and potential hydrogen bonding interactions of the molecule .

4-(Piperidin-1-yl)piperidine-4-carboxylic acid

This related structure features a different connectivity pattern:

  • Molecular formula: C11H20N2O2

  • Molecular weight: 212.29 g/mol

  • CAS: 933721-82-5

Unlike 1-(thian-4-yl)piperidine-4-carboxylic acid, this compound contains a piperidine substituent at the 4-position of another piperidine ring, creating a [1,4'-bipiperidine]-4'-carboxylic acid structure .

4-(Piperazin-1-yl)piperidine-4-carboxylic acid

Another structural variant featuring:

  • Molecular formula: C10H19N3O2

  • Molecular weight: 213.28 g/mol

  • CAS: 1247083-01-7

This compound incorporates a piperazine ring instead of a thian or pyridine, introducing an additional nitrogen atom that would significantly alter the physicochemical properties and potential binding interactions .

Complex Derivatives Containing the 1-(thian-4-yl)piperidine Moiety

1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide

This more complex derivative contains the 1-(thian-4-yl)piperidin-4-yl substructure:

  • Molecular formula: C18H33N3O3S2

  • Molecular weight: 403.6 g/mol

  • CAS: 2415623-91-3

This compound represents a more elaborate derivative where the basic 1-(thian-4-yl)piperidine scaffold has been expanded to include additional functional groups including a methylsulfonyl group and an amide linkage to another piperidine moiety .

The structural diversity among these related compounds demonstrates the versatility of the piperidine-4-carboxylic acid scaffold and highlights how modifications at the 1-position significantly alter the molecular properties.

Current Research Status and Future Directions

Research Gaps

The limited information available about 1-(thian-4-yl)piperidine-4-carboxylic acid in the scientific literature suggests several research opportunities:

  • Development of efficient and scalable synthetic routes

  • Complete characterization of physical, chemical, and biological properties

  • Exploration of structure-activity relationships through systematic derivatization

  • Investigation of potential therapeutic applications based on the unique structural features

Future Research Perspectives

Future investigations of 1-(thian-4-yl)piperidine-4-carboxylic acid might focus on:

  • Computational studies to predict potential binding interactions with biological targets

  • Synthesis of a library of derivatives to explore structure-activity relationships

  • Biological screening against diverse targets to identify promising activities

  • Development of more complex molecules incorporating this scaffold for specific therapeutic applications

The unique combination of a piperidine core with a thian substituent and carboxylic acid functionality provides multiple avenues for exploration in both synthetic chemistry and drug discovery contexts.

Comparative Analysis in Drug Discovery

Understanding how the thian moiety in 1-(thian-4-yl)piperidine-4-carboxylic acid compares with other heterocyclic substituents in terms of drug-like properties could provide valuable insights for medicinal chemists. Properties such as:

  • Metabolic stability

  • Receptor selectivity

  • Blood-brain barrier penetration

  • Pharmacokinetic parameters

These characteristics would be important to determine for establishing the value of this scaffold in drug discovery programs.

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